molecular formula C14H21N3O2 B14961794 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole

Cat. No.: B14961794
M. Wt: 263.34 g/mol
InChI Key: XCFLWBQAJJEDDI-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazole rings. One common method for synthesizing pyrazoles is the cyclocondensation of hydrazine with a carbonyl compound . The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions would vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and proteins, potentially inhibiting their activity . The pyrazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C14H21N3O2/c1-10-7-13(15-16(10)2)14(18)17-6-5-12(8-17)19-9-11-3-4-11/h7,11-12H,3-6,8-9H2,1-2H3

InChI Key

XCFLWBQAJJEDDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)OCC3CC3

Origin of Product

United States

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